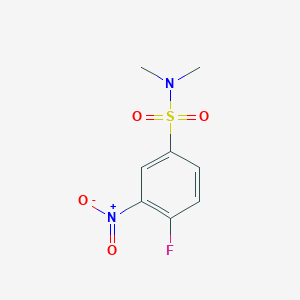

4-fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide

Description

4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide is a substituted benzenesulfonamide featuring a fluorine atom at the 4-position, a nitro group at the 3-position, and dimethylamine substituents on the sulfonamide nitrogen. The fluorine atom enhances electronegativity and metabolic stability, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions . Its structural uniqueness lies in the combination of fluorine and nitro groups, which may confer distinct crystallographic and biological properties compared to analogs .

Propriétés

IUPAC Name |

4-fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O4S/c1-10(2)16(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBSDOVFCHSPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429162 | |

| Record name | 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61324-91-2 | |

| Record name | 4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61324-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-N,N-dimethyl-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-fluorobenzenesulfonamide followed by N,N-dimethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to N,N-dimethylation using dimethyl sulfate or a similar methylating agent in the presence of a base such as sodium hydroxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield 4-fluoro-N,N-dimethyl-3-aminobenzene-1-sulfonamide.

Substitution: The fluorine atom can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Hydrogenation catalysts like palladium on carbon.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles like phenoxide in the presence of a base.

Major Products:

Reduction: 4-Fluoro-N,N-dimethyl-3-aminobenzene-1-sulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

- Oxidation: The nitro group can be reduced to form amines.

- Substitution Reactions: The fluorine atom can be replaced by nucleophiles under suitable conditions.

Biology

This compound has been investigated as a biochemical probe due to its ability to interact with biological molecules. The sulfonamide group is known for its biological activity, particularly in enzyme inhibition. For example:

- Mechanism of Action: The nitro group participates in redox reactions that modulate enzyme activity, while the sulfonamide group forms hydrogen bonds with biological targets.

Medicine

In medicinal chemistry, this compound is explored as a potential pharmaceutical intermediate. Its structure positions it as a candidate for developing drugs targeting various diseases due to its biological activities.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. Studies have shown that it can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A comparative analysis demonstrated that modifications at the nitro group position could enhance binding affinities to proteins involved in cancer cell survival.

| Compound | Binding Affinity to Bcl-2 | Cell Growth Inhibition (H146 Cell Line) |

|---|---|---|

| This compound | High | Significant |

| Compound A (Cl substitution) | Low | Minimal |

| Compound B (CF3 substitution) | Moderate | Moderate |

Antimicrobial Activity

The sulfonamide class is renowned for its antimicrobial properties. Preliminary studies suggest that this compound may also inhibit bacterial growth by affecting folate synthesis pathways.

Case Studies

-

Inhibition of CDKs:

A study demonstrated that this compound inhibited CDK2 and CDK4 in a dose-dependent manner, leading to reduced proliferation in cancer cell lines. -

Antioxidant Response Activation:

In plant models, exposure to related sulfonamides resulted in increased activities of antioxidant enzymes such as superoxide dismutase (SOD) and peroxidase (POD), indicating broader biological impacts beyond direct antimicrobial or anticancer effects.

Mécanisme D'action

The mechanism of action of 4-fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 4-fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide include:

Crystallographic and Intermolecular Interactions

- Fluorine Role : The fluorine atom in 4-fluoro analogs participates in rare N–H⋯F interactions , stabilizing crystal packing. This contrasts with chloro analogs, where Cl⋯π interactions dominate .

- Methoxy vs. Nitro : Methoxy groups favor hydrogen bonding (e.g., O–H⋯O), while nitro groups engage in stronger dipole-dipole interactions, affecting solubility and melting points .

Data Tables

Table 1: Physicochemical Properties

Key Research Findings

Substituent Effects on Bioactivity : Electron-donating groups (e.g., methoxy) enhance anticancer potency compared to electron-withdrawing fluorine, likely due to improved cellular uptake or target binding .

Crystallographic Stability : Fluorine’s small atomic radius and high electronegativity enable unique N–H⋯F interactions, promoting isostructurality in crystal lattices .

Synthetic Challenges : Halogenated analogs (e.g., chloro, bromo) often require low-temperature conditions to minimize byproducts, as seen in the synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide .

Activité Biologique

4-Fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a fluorine atom and nitro group, allows it to interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃F N₂O₄S. The presence of the sulfonamide group is significant due to its known biological activity, particularly as an inhibitor of various enzymes and receptors.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₃F N₂O₄S |

| Molar Mass | Approximately 275.30 g/mol |

| Functional Groups | Fluorine, Nitro, Sulfonamide |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Nitro Group : Participates in redox reactions that can modulate enzyme activity.

- Sulfonamide Group : Forms hydrogen bonds with biological molecules, influencing receptor interactions and enzyme inhibition.

These interactions can lead to various biological effects, including anti-cancer properties through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that modifications in the structure can enhance binding affinities to Bcl-2 and Bcl-xL proteins, which are implicated in cancer cell survival .

A comparative analysis of several analogs demonstrated that alterations at the nitro group position could lead to compounds with improved efficacy against small-cell lung cancer cell lines:

| Compound | Binding Affinity to Bcl-2 | Cell Growth Inhibition (H146 Cell Line) |

|---|---|---|

| This compound | High | Significant |

| Compound A (with Cl substitution) | Low | Minimal |

| Compound B (with CF3 substitution) | Moderate | Moderate |

Antimicrobial Activity

The sulfonamide class is known for its antimicrobial properties. Preliminary studies suggest that this compound may also exhibit antibacterial effects, potentially through inhibition of folate synthesis pathways in bacteria .

Case Studies

- Inhibition of CDKs : A study investigated the effects of this compound on CDK activity. The compound demonstrated a dose-dependent inhibition of CDK2 and CDK4, leading to reduced proliferation in cancer cell lines .

- Antioxidant Response Activation : In a separate study involving plant models, exposure to related sulfonamides resulted in increased activities of antioxidant enzymes such as superoxide dismutase (SOD) and peroxidase (POD), indicating a broader biological impact beyond direct antimicrobial or anticancer effects .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 4-fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide?

- Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons influenced by electron-withdrawing groups (nitro and fluorine). Fluorine coupling may split signals.

- ¹⁹F NMR : Direct detection of the fluorine substituent (expected δ ≈ -110 to -120 ppm for para-fluoro groups).

- ¹³C NMR : Nitro (-NO₂) and sulfonamide (-SO₂NMe₂) groups deshield adjacent carbons.

- IR Spectroscopy :

- Strong S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) for sulfonamide.

- NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry :

- Molecular ion peak (M⁺) at m/z 259 (C₈H₁₀FN₂O₄S). Fragmentation includes loss of NO₂ (46 amu) and SO₂ (64 amu) .

Q. How can the crystal structure of this compound be determined?

- Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) :

- Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/water).

- Analyze intermolecular interactions (e.g., hydrogen bonds between sulfonamide S=O and adjacent H donors).

- Compare with related structures (e.g., 4-fluoro-N-methylbenzenesulfonamide derivatives show planar sulfonamide moieties and torsional angles influenced by nitro groups) .

Advanced Research Questions

Q. What regiochemical challenges arise during the synthesis of this compound, and how are they addressed?

- Answer :

- Nitration Strategy :

- Direct nitration of 4-fluoro-N,N-dimethylbenzenesulfonamide may lead to competing para/meta substitution. The nitro group (-NO₂) is typically introduced via electrophilic nitration (HNO₃/H₂SO₄), where the sulfonamide group acts as a meta-director, and fluorine as a para-director.

- Protection/Deprotection : Use temporary protecting groups (e.g., acetyl for -NH) to control regioselectivity .

- Alternative Routes :

- Start with 3-nitro-4-fluorobenzenesulfonyl chloride, followed by reaction with dimethylamine. Validate purity via HPLC .

Q. How do computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer :

- Density Functional Theory (DFT) :

- Calculate Fukui indices to identify electrophilic centers. The nitro group reduces electron density at the benzene ring, enhancing sulfonamide’s electrophilicity.

- Simulate transition states for reactions (e.g., SNAr at the para-fluoro position).

- Reaction Optimization :

- Combine computational predictions (e.g., solvent effects, activation energy) with experimental validation (e.g., kinetic studies in DMSO/water) .

Q. What are the thermal decomposition pathways of this compound?

- Answer :

- Thermogravimetric Analysis (TGA) :

- Decomposition starts at ~200°C, releasing NOₓ (from nitro group) and HF (from fluorine).

- Mechanistic Insights :

- Radical intermediates form during cleavage of S-N bonds. Use GC-MS to detect SO₂ and CO₂ .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.